Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)-
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Overview
Description
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- is a compound that belongs to the class of pyridinium salts. These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals. Pyridinium salts have played a significant role in various research fields due to their unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine with alkyl halides. For Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)-, the synthesis can be achieved by reacting 1-methylpiperidine with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale quaternization reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pyridinium salts undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to piperidines.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- has several scientific research applications:
Chemistry: Used as a reagent and building block in synthetic chemistry.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of pyridinium salts involves their ability to interact with biological molecules through ionic and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, pyridinium salts have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-methyl-4-(1-methylethyl)-, iodide
- Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide
Uniqueness
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as both a reagent and a catalyst in various reactions sets it apart from other pyridinium salts .
Properties
CAS No. |
83133-32-8 |
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Molecular Formula |
C12H19N2+ |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpiperidin-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C12H19N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3/q+1 |
InChI Key |
XVCGAOLJQIXWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
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